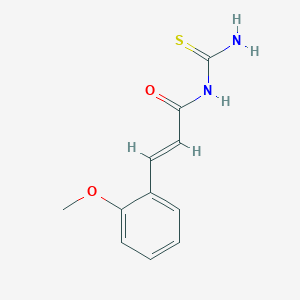![molecular formula C18H16N2O3 B7756221 (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione](/img/structure/B7756221.png)
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione is a complex organic compound with a unique structure that includes an isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylisoquinoline-1,3-dione with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylisoquinoline-1,3-dione: A precursor in the synthesis of the target compound.
4-[(2-Hydroxyethylamino)methylidene]isoquinoline-1,3-dione: A structurally related compound with similar properties.
Uniqueness
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-11-10-19-12-16-14-8-4-5-9-15(14)17(22)20(18(16)23)13-6-2-1-3-7-13/h1-9,12,19,21H,10-11H2/b16-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJGEUDZBBRNAM-VBKFSLOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CNCCO)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C/NCCO)/C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B7756139.png)
![2-[1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B7756147.png)
![2-(4-Propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B7756158.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B7756189.png)

![2-[[2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7756200.png)
![N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine](/img/structure/B7756212.png)


![(4Z)-4-[(4-acetylanilino)methylidene]-2-(2-methoxyphenyl)isoquinoline-1,3-dione](/img/structure/B7756222.png)
![(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione](/img/structure/B7756223.png)
![(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione](/img/structure/B7756224.png)
![(4Z)-2-(2,4-dimethylphenyl)-4-[(2-hydroxyethylamino)methylidene]isoquinoline-1,3-dione](/img/structure/B7756226.png)
![Butyl 2-[2-(2-methoxyethoxy)-5-(trifluoromethyl)anilino]acetate](/img/structure/B7756227.png)
